2,3-Diphenoxynaphthalene-1,4-dione
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Overview
Description
2,3-Diphenoxynaphthoquinone is an organic compound that belongs to the class of naphthoquinones. These compounds are characterized by the presence of a quinone moiety, which is a functional group consisting of a six-membered ring with two ketone substitutions. 2,3-Diphenoxynaphthoquinone is known for its potential biological activities, including antifungal, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenoxynaphthoquinone can be synthesized through the reaction of 2,3-dichloro-1,4-naphthoquinone with phenol. The reaction typically involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenol displaces the chlorine atoms on the naphthoquinone ring.
Industrial Production Methods
Industrial production of 2,3-diphenoxynaphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenoxynaphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2,3-Diphenoxynaphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-diphenoxynaphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it effective against cancer cells and pathogens .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxynaphthoquinone
- 2,3-Dianilinonaphthoquinone
- 2,3-Diphenylquinoxaline
Uniqueness
2,3-Diphenoxynaphthoquinone is unique due to its dual phenoxy substitutions, which enhance its redox properties and biological activities compared to other naphthoquinone derivatives .
Properties
CAS No. |
36626-24-1 |
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Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2,3-diphenoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c23-19-17-13-7-8-14-18(17)20(24)22(26-16-11-5-2-6-12-16)21(19)25-15-9-3-1-4-10-15/h1-14H |
InChI Key |
HOLXCWXMWHRROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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